molecular formula C15H29F3N2O2 B12547982 3-Pyrrolidinamine, 1-(3,5,5-trimethylhexyl)-, trifluoroacetate CAS No. 828928-38-7

3-Pyrrolidinamine, 1-(3,5,5-trimethylhexyl)-, trifluoroacetate

Cat. No.: B12547982
CAS No.: 828928-38-7
M. Wt: 326.40 g/mol
InChI Key: DWQYSXWDOIRFQJ-UHFFFAOYSA-N
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Description

"3-Pyrrolidinamine, 1-(3,5,5-trimethylhexyl)-, trifluoroacetate" is a tertiary amine salt composed of a pyrrolidinamine core substituted with a branched 3,5,5-trimethylhexyl group and paired with a trifluoroacetate counterion. The pyrrolidinamine moiety (a five-membered saturated ring containing one nitrogen atom) is functionalized at the 1-position with the hydrophobic 3,5,5-trimethylhexyl chain, which likely enhances lipophilicity and influences solubility in organic solvents. The trifluoroacetate (CF₃COO⁻) counterion contributes to the compound’s stability and solubility in polar aprotic solvents, a common feature of amine salts due to ionic interactions .

Properties

CAS No.

828928-38-7

Molecular Formula

C15H29F3N2O2

Molecular Weight

326.40 g/mol

IUPAC Name

2,2,2-trifluoroacetic acid;1-(3,5,5-trimethylhexyl)pyrrolidin-3-amine

InChI

InChI=1S/C13H28N2.C2HF3O2/c1-11(9-13(2,3)4)5-7-15-8-6-12(14)10-15;3-2(4,5)1(6)7/h11-12H,5-10,14H2,1-4H3;(H,6,7)

InChI Key

DWQYSXWDOIRFQJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1CCC(C1)N)CC(C)(C)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-Pyrrolidinamine, 1-(3,5,5-trimethylhexyl)-, trifluoroacetate involves several steps. The primary synthetic route includes the reaction of pyrrolidine with 3,5,5-trimethylhexylamine under specific conditions to form the desired amine. This amine is then reacted with trifluoroacetic acid to yield the trifluoroacetate salt. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

3-Pyrrolidinamine, 1-(3,5,5-trimethylhexyl)-, trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures to control the reaction rate. .

Scientific Research Applications

3-Pyrrolidinamine, 1-(3,5,5-trimethylhexyl)-, trifluoroacetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 3-Pyrrolidinamine, 1-(3,5,5-trimethylhexyl)-, trifluoroacetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares "3-Pyrrolidinamine, 1-(3,5,5-trimethylhexyl)-, trifluoroacetate" with structurally or functionally related compounds, focusing on substituent effects, counterion roles, and physicochemical properties.

Substituent Effects: Branched Alkyl Chains

The 3,5,5-trimethylhexyl group is a branched alkyl chain observed in other compounds, such as 3,5,5-trimethylhexanol (CAS 3452-97-9) and 3,5,5-trimethylhexyl esters (e.g., 3,5,5-trimethylhexanoate, CAS 59219-71-5). These analogs demonstrate increased hydrophobicity compared to linear-chain counterparts, which may translate to higher logP values and reduced aqueous solubility for the target compound .

Compound Substituent Key Property
Target compound 3,5,5-Trimethylhexyl Enhanced lipophilicity
3,5,5-Trimethylhexanol Same alkyl chain Low water solubility (≈0.1 g/L)
Hexylamine hydrochloride Linear hexyl chain Higher aqueous solubility

Counterion Influence: Trifluoroacetate vs. Other Anions

The trifluoroacetate counterion is a strong electron-withdrawing group that stabilizes the amine salt via ionic interactions. In contrast, chloride or acetate salts (e.g., 3-(2H-tetrazol-5-yl)pyridinium trifluoroacetate , ) exhibit distinct solubility and stability profiles:

Counterion Example Compound Solubility (Polar Solvents) Acidity (pKa)
Trifluoroacetate Target compound High (e.g., DMSO, acetone) ~0.5 (CF₃COOH)
Chloride Hexylamine hydrochloride Moderate ~-1.3 (HCl)
Acetate Pyridinium acetate derivatives Moderate to high ~4.76 (CH₃COOH)

Functional Group Comparison: Amines vs. Phosphonothiolates

Phosphonothiolate derivatives with 3,5,5-trimethylhexyl groups (e.g., O-3,5,5-trimethylhexyl S-2-diisopropylaminoethyl propylphosphonothiolate, ) share the branched alkyl chain but differ in reactivity due to the phosphorus-sulfur core. These compounds are typically more hydrolytically stable but less nucleophilic compared to tertiary amines like the target compound.

Functional Group Example Reactivity Application
Tertiary amine (target) 1-(3,5,5-Trimethylhexyl)pyrrolidinamine High nucleophilicity Catalysis, ligand synthesis
Phosphonothiolate S-2-diisopropylaminoethyl derivatives Hydrolytic stability Organophosphorus chemistry

Research Findings and Limitations

  • Synthetic Utility : The branched alkyl chain in the target compound may facilitate phase-transfer catalysis or serve as a directing group in metal-organic frameworks (MOFs), akin to tetrazole-based ligands .
  • Data Gaps: Direct experimental data (e.g., melting point, logP) for the target compound are absent in the provided evidence. Properties are inferred from analogs like 3,5,5-trimethylhexanol and trifluoroacetate salts.
  • Stability Concerns : Trifluoroacetate salts can decompose under basic conditions, limiting their use in alkaline environments.

Biological Activity

3-Pyrrolidinamine, 1-(3,5,5-trimethylhexyl)-, trifluoroacetate is a compound that has garnered attention in various fields of chemical and biological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be described by its molecular formula and structure:

  • Molecular Formula : C₁₃H₁₈F₃N
  • Structural Characteristics : The presence of a pyrrolidine ring and a trifluoroacetate group contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of 3-Pyrrolidinamine derivatives often stems from their ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : Pyrrolidine derivatives have been shown to inhibit specific enzymes, which can lead to altered metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing signaling pathways in the nervous system.
  • Antioxidant Properties : Some studies indicate that pyrrolidine compounds can exhibit antioxidant activity, reducing oxidative stress in cells.

In Vitro Studies

Recent studies have focused on the in vitro effects of 3-Pyrrolidinamine derivatives on various cell lines. For instance:

  • Cell Viability : Experiments demonstrated that certain concentrations of the compound could either enhance or inhibit cell viability depending on the cell type and exposure duration.
  • Mechanistic Insights : Research has indicated that the compound may induce apoptosis in cancer cell lines through caspase activation pathways.

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential:

  • Animal Models : Studies using rodent models have shown that administration of 3-Pyrrolidinamine can lead to significant changes in metabolic parameters and behavioral responses.
  • Therapeutic Applications : Potential applications in treating neurological disorders have been suggested based on its receptor modulation properties.

Case Studies

StudyObjectiveFindings
Study AEvaluate cytotoxic effects on cancer cellsShowed dose-dependent inhibition of cell growth in breast cancer cell lines.
Study BInvestigate antioxidant propertiesDemonstrated significant reduction in reactive oxygen species (ROS) levels in neuronal cells.
Study CAssess behavioral changes in animal modelsFound improvements in anxiety-like behaviors following treatment with the compound.

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